Hydroxyhopanone

Descripción general

Descripción

Métodos De Preparación

Hydroxyhopanone can be synthesized through several methods:

Isolation from Natural Sources: The compound was initially isolated from dammar gum.

Total Synthesis: In the 1960s, this compound was successfully synthesized in the laboratory.

Análisis De Reacciones Químicas

Hydroxyhopanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other hopanoid derivatives.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are various hopanoid derivatives with modified functional groups .

Aplicaciones Científicas De Investigación

Environmental Applications

Hydroxyhopanone has been studied for its potential as a biomarker in environmental science. As a molecular fossil, it can provide insights into ancient microbial activity and environmental conditions.

Biomarkers for Paleoenvironments

- Research Findings : this compound and other hopanoids serve as indicators of past environmental conditions. They can be used to trace the presence of specific bacterial communities in sedimentary records.

- Case Study : A study demonstrated that the concentration of hopanoids, including this compound, correlates with the activity of certain bacteria in ancient marine environments. This correlation allows researchers to reconstruct historical climate conditions based on sediment analysis .

Soil Microbiology

- Application : In soil microbiology, this compound is utilized to study microbial community dynamics and their responses to environmental stressors.

- Findings : Research indicates that hopanoids contribute to the resilience of soil bacteria under drought conditions by enhancing membrane integrity .

Microbiological Applications

This compound's role in microbial physiology has implications for biotechnology and agriculture.

Enhancing Stress Tolerance

- Mechanism : this compound is involved in modifying the lipid bilayer of bacterial membranes, making them more resistant to adverse conditions such as desiccation and high salinity.

- Case Study : In Bradyrhizobium species, this compound has been shown to improve survival rates during nitrogen fixation processes under variable environmental conditions .

Biotechnological Uses

- Potential Uses : The compound could be harnessed in biotechnological applications where stress tolerance is crucial, such as in biofertilizers or bioremediation efforts.

- Research Insights : Studies are ongoing to explore the genetic pathways involved in this compound synthesis and its potential manipulation for enhanced microbial performance .

Chemical Synthesis and Derivatives

This compound serves as a precursor for synthesizing various hopanoid derivatives with potential applications in pharmaceuticals and materials science.

Synthesis of Hopanoid Derivatives

- Chemical Pathways : Research has outlined several synthetic routes for deriving functionalized hopanoids from this compound. These derivatives exhibit varied biological activities.

- Data Table :

| Derivative Name | Structure | Potential Application |

|---|---|---|

| 2-Methylhopanoids | Structure | Membrane stabilizers |

| Hydroxylated derivatives | Structure | Antimicrobial agents |

Mecanismo De Acción

The mechanism of action of hydroxyhopanone involves its incorporation into cellular membranes, where it modulates membrane fluidity and permeability. This is similar to the role of sterols in eukaryotic cells. This compound interacts with membrane lipids, influencing the physical properties of the membrane and potentially affecting various cellular processes .

Comparación Con Compuestos Similares

Hydroxyhopanone is part of the hopanoid family, which includes several similar compounds:

Diploptene (22(29)-hopene): A simple hopanoid with a similar structure but lacking the hydroxyl and ketone groups.

Diplopterol (hopan-22-ol): A hydrated cyclomer of diploptene with a hydroxyl group at the 22-position.

Bacteriohopanetetrol (BHT): An extended hopanoid with multiple hydroxyl groups and a more complex structure.

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties compared to other hopanoids.

Actividad Biológica

Hydroxyhopanone, a hopanoid compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the current understanding of this compound's biological activity, synthesizing findings from various studies and highlighting its implications for drug development.

Chemical Structure and Properties

This compound is characterized by its hopanoid structure, which is significant in microbial membranes and has been linked to various biological functions. The compound features a hydroxyl group that enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . A study highlighted its effectiveness against a range of microorganisms, suggesting that it could be developed into an antimicrobial agent.

- Mechanism of Action : this compound disrupts microbial membrane integrity, leading to cell lysis. This mechanism is similar to that of other hopanoids, which are known to stabilize bacterial membranes.

- Comparative Efficacy : In vitro tests have shown this compound's activity comparable to standard antibiotics, with minimum inhibitory concentrations (MIC) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Antioxidant Properties

This compound also exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems.

- DPPH Radical Scavenging : The compound has been evaluated using the DPPH assay, where it demonstrated significant radical scavenging activity with an IC50 value indicating effective inhibition of oxidative processes.

- Cellular Studies : In cellular models, this compound has been shown to reduce oxidative damage, suggesting potential applications in preventing diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

- In Vitro Studies : this compound was found to inhibit the production of pro-inflammatory cytokines in cultured macrophages, indicating its role as a modulator of inflammation.

- Animal Models : In vivo studies demonstrated reduced paw edema in rat models when treated with this compound, supporting its use as an anti-inflammatory agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between this compound and various biological targets:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Lumazine synthase | -115.185 |

| Chitinase | -143.803 |

| 1,3-β-glucan synthase | -128.424 |

These studies suggest that this compound may serve as a lead compound for developing new drugs targeting these enzymes, particularly in antifungal applications.

Case Studies

- Clinical Relevance : A case study examined the use of this compound in a polyherbal formulation aimed at treating fungal infections. The formulation showed enhanced efficacy compared to conventional treatments.

- Phytochemical Analysis : Another study focused on the phytochemical profile of plants containing this compound, revealing its synergistic effects when combined with other compounds in herbal medicine.

Propiedades

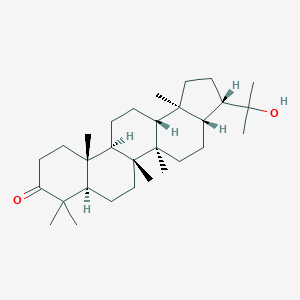

IUPAC Name |

(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)21-13-18-30(8)23(28(21,6)16-14-24(25)31)10-9-22-27(5)15-11-19(26(3,4)32)20(27)12-17-29(22,30)7/h19-23,32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNUNRUPWXZKAL-YKHKZODKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.